molecular formula C6H9N3O B13198011 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B13198011
M. Wt: 139.16 g/mol
InChI Key: GTODUQSLRPFYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of hydrazine derivatives with acetylenic ketones. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with ethylamine under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazol-4-yl)ethan-1-one: Lacks the amino group, making it less reactive in certain chemical reactions.

    2-amino-1-(1H-pyrazol-4-yl)ethan-1-one: Lacks the methyl group, which can affect its steric and electronic properties.

Uniqueness

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is unique due to the presence of both an amino group and a methyl group on the pyrazole ring. This combination of functional groups enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-amino-1-(1-methylpyrazol-4-yl)ethanone

InChI

InChI=1S/C6H9N3O/c1-9-4-5(3-8-9)6(10)2-7/h3-4H,2,7H2,1H3

InChI Key

GTODUQSLRPFYJX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.